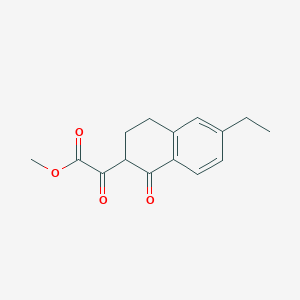
Methyl 2-(6-ethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-ethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances. This compound is characterized by its complex structure, which includes a naphthalene ring system, an ethyl group, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-ethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions may include:
Temperature: Typically around 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol or a mixture of methanol and another organic solvent
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-ethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a potential probe for studying enzyme-catalyzed reactions involving esters.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: As a fragrance ingredient in perfumes and cosmetics.
Mechanism of Action
The mechanism of action of Methyl 2-(6-ethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding carboxylic acid and alcohol. These products can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate
- Ethyl 2-(6-ethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate
- Methyl 2-(6-ethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-hydroxyacetate
Uniqueness
Methyl 2-(6-ethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is unique due to its specific structural features, such as the presence of an ethyl group on the naphthalene ring and the ester functional group
Properties
Molecular Formula |
C15H16O4 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
methyl 2-(6-ethyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C15H16O4/c1-3-9-4-6-11-10(8-9)5-7-12(13(11)16)14(17)15(18)19-2/h4,6,8,12H,3,5,7H2,1-2H3 |
InChI Key |
ZUQLKWMLPPUIQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C(CC2)C(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















